Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate
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Overview
Description
Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate is a complex organic compound with the molecular formula C8H14NNaO9S It is known for its unique chemical structure, which includes an acetamido group, multiple hydroxyl groups, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a hexose derivative with acetic anhydride to introduce the acetamido group. This is followed by selective oxidation and sulfonation reactions to introduce the sulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions is crucial in industrial production to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to modify the acetamido group or other functional groups.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The sulfate group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
- Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl phosphate
Uniqueness
Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIIVRKKAXFSRM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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